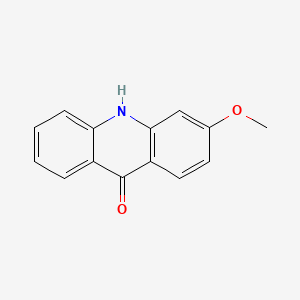

3-Methoxyacridin-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBWQPLAHHOFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210737 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61736-68-3 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061736683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scaffold Modification and Substitution:

Planar Acridinone (B8587238) Core: The tricyclic planar scaffold should be retained as the primary pharmacophore for DNA intercalation and interaction with enzymes like topoisomerases rsc.orgijddr.inresearchgate.net.

Strategic Substitution: The acridinone ring should be strategically substituted with functional groups that can enhance target binding and modulate electronic properties. For example, the introduction of amino groups at positions 3 and 6 has been shown to be beneficial for antimalarial activity nih.gov.

Side Chain and Linker Optimization:

Varying Length and Flexibility: The length and flexibility of the side chains and linkers should be systematically varied to optimize interactions with the target protein or nucleic acid researchgate.net.

Introduction of Functional Groups: The side chains should be decorated with functional groups that can form specific hydrogen bonds or electrostatic interactions with the target, thereby increasing affinity and selectivity.

Physicochemical Property Tuning:

Metabolic Stability: The design should consider potential metabolic liabilities and incorporate structural modifications to enhance metabolic stability and prolong the in vivo half-life of the compound.

The following table summarizes some of the key design principles for optimizing acridinone (B8587238) derivatives.

| Design Principle | Rationale | Example Application | Reference |

| Maintain Planar Scaffold | Essential for DNA intercalation | Anticancer agents | rsc.orgresearchgate.net |

| Strategic Ring Substitution | Enhance target binding and electronic properties | Antimalarial agents | nih.gov |

| Optimize Side Chain Length | Modulate interaction with target | Antiprion agents | researchgate.net |

| Tune Physicochemical Properties | Improve bioavailability and cellular uptake | Antimalarial agents | nih.gov |

Computational and Theoretical Studies on 3 Methoxyacridin 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the electronic behavior of 3-Methoxyacridin-9-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine the geometries of the ground and excited states, as well as their corresponding energies. These calculations are crucial for understanding the molecule's behavior upon absorption of light and its subsequent photophysical and photochemical processes. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data.

Semi-Empirical Methods (e.g., AM1, PM3) for Molecular Properties and Transitions

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. These methods are particularly useful for larger molecules or for preliminary screenings of molecular properties. For this compound, AM1 and PM3 can be used to calculate heats of formation, dipole moments, and ionization potentials. They can also provide valuable information about electronic transitions, aiding in the interpretation of UV-visible spectra. While generally less accurate than DFT, their speed allows for the rapid assessment of a series of related compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. For this compound, the analysis of its frontier molecular orbitals helps in predicting its electron-donating and accepting capabilities, which is vital for understanding its role in chemical reactions and biological interactions.

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. |

Theoretical Prediction of Photophysical Behavior, including Intersystem Crossing

Theoretical methods are instrumental in predicting the photophysical behavior of this compound. This includes forecasting its absorption and emission spectra, fluorescence quantum yields, and phosphorescence characteristics. A particularly important process is intersystem crossing (ISC), the transition between singlet and triplet electronic states. The efficiency of ISC is crucial for applications such as photodynamic therapy and organic light-emitting diodes. Computational models can estimate the rate of intersystem crossing by calculating the spin-orbit coupling between the relevant singlet and triplet states, providing insight into the potential of this compound as a photosensitizer.

Molecular Modeling and Simulation Approaches

Beyond electronic structure, molecular modeling and simulations provide a dynamic picture of how this compound interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of docking simulations, often expressed as a docking score, provide a qualitative assessment of the binding affinity. This information is invaluable in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. Studies on related acridine (B1665455) derivatives have shown their potential to interact with targets like topoisomerase.

| Docking Parameter | Description | Relevance for this compound |

| Binding Affinity (Docking Score) | A score that ranks the binding poses of a ligand to its target. | A lower (more negative) score typically indicates a more favorable binding interaction. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Key for the specificity and stability of the ligand-target complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Contribute significantly to the overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are fundamental in medicinal chemistry for developing mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov

Two-dimensional QSAR models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP, and molar refractivity, as well as topological indices that describe molecular size, shape, and branching.

For the broader class of acridinone (B8587238) derivatives, 2D-QSAR has been employed to predict antitumor activity. In one such study, multiple regression analysis was used to create a model correlating molecular descriptors with antileukemia activity and the ability to stabilize DNA duplexes. nih.gov The process involves optimizing the geometry of the molecules using methods like the semi-empirical AM1 method and then calculating a wide range of descriptors. nih.gov By identifying the descriptors that have the most significant correlation with biological activity, a predictive equation can be generated. nih.gov These models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with potentially enhanced activity.

Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of molecules and their interaction fields. Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR tool that avoids the need for manual molecular alignment by using a "topomer" representation, which is a canonical 3D model of a molecule's fragments. scirp.org

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug in humans. Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate this potential. The rule states that orally active drugs generally have:

A molecular weight of 500 daltons or less.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

Molecules that violate more than one of these rules may face issues with bioavailability. molinspiration.com The calculated molecular properties for this compound are presented in the table below.

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 225.24 g/mol targetmol.com | ≤ 500 | Yes |

| logP (calculated) | 3.12 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Rule of Five Violations | 0 | ≤ 1 | Yes |

Based on these calculations, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability and drug-likeness.

Conceptual Density Functional Theory (CDFT) Analysis

Conceptual Density Functional Theory (CDFT) is a powerful tool in computational chemistry for predicting and interpreting chemical reactions and molecular reactivity. mdpi.comnih.gov It uses various descriptors derived from the electron density of a molecule to provide quantitative insights into its electronic structure and behavior. researchgate.net

Global descriptors in CDFT provide a general overview of a molecule's reactivity. mdpi.com While specific CDFT studies on this compound are not detailed in the literature, DFT has been used to examine the electronic properties of related acridone (B373769) derivatives. researchgate.netmdpi.com The primary global descriptors are defined as follows:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors can be calculated for this compound using DFT methods to predict its chemical behavior. For example, a low ionization potential and high electron affinity would suggest that the molecule can readily participate in electron transfer reactions. The electrophilicity index is particularly useful for classifying molecules as strong, moderate, or marginal electrophiles, which helps in understanding their potential reaction pathways. mdpi.com

| Global Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | Energy to remove an electron | Indicates nucleophilic character (lower I = more nucleophilic) |

| Electron Affinity (A) | Energy released when adding an electron | Indicates electrophilic character (higher A = more electrophilic) |

| Electronegativity (χ) | Ability to attract electrons | Indicates overall tendency to draw electron density |

| Chemical Hardness (η) | Resistance to change in electron distribution | "Hard" molecules have a large HOMO-LUMO gap; "soft" molecules are more reactive |

| Chemical Softness (S) | Reciprocal of hardness | Measures the polarizability of the molecule |

| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies the electrophilic nature of a compound |

Biological Activities and Proposed Mechanisms of Action of 3 Methoxyacridin 9 One

Antineoplastic and Anticancer Research

The study of 3-methoxyacridin-9-one and its derivatives is a significant area of antineoplastic research, primarily due to the planar, polycyclic, and aromatic structure of the acridine (B1665455) core. This configuration allows it to interact with cellular macromolecules, particularly DNA, and interfere with processes essential for the survival and proliferation of cancer cells. Its mechanisms of action are multifaceted, involving direct interaction with DNA, inhibition of crucial enzymes that regulate DNA topology, and modulation of signaling pathways that control cell division and programmed cell death.

DNA Intercalation as a Fundamental Mechanism

A primary mechanism by which this compound is thought to exert its anticancer effects is through DNA intercalation. patsnap.comwikipedia.org This process involves the insertion of its planar acridine ring system between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org The intercalation is driven by non-covalent forces, including hydrophobic and van der Waals interactions, which stabilize the compound within the DNA structure. patsnap.comnih.gov

This insertion causes significant structural distortion of the DNA molecule, leading to unwinding and elongation of the helix. patsnap.comrsc.org Such distortions physically obstruct the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. nih.gov By preventing these fundamental processes, the compound effectively halts the proliferation of rapidly dividing cancer cells. Acridine-based drugs are known to participate in electron transfer reactions once intercalated, which may contribute to their antitumor activity. nih.gov The ability of acridine derivatives to bind to DNA and form stable complexes is a cornerstone of their chemotherapeutic potential. nih.govmdpi.com

Topoisomerase Enzyme Inhibition (Type I and II)

Beyond simple steric hindrance, DNA intercalation by acridine derivatives like this compound is directly linked to the inhibition of topoisomerase enzymes. nih.gov Topoisomerases (Type I and Type II) are vital enzymes that manage DNA topology by catalyzing the breaking and rejoining of DNA strands, a process necessary to relieve supercoiling during replication and transcription. wikipedia.orgmdpi.com

Acridine compounds often act as "topoisomerase poisons." nih.govwikipedia.org They function by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. wikipedia.org This stabilization prevents the re-ligation of the cleaved DNA strand, resulting in an accumulation of single-strand (in the case of Topoisomerase I) or double-strand (in the case of Topoisomerase II) breaks. wikipedia.orgmdpi.com These DNA breaks are highly cytotoxic and can trigger cell death pathways. wikipedia.org Research on novel acridine derivatives has shown their ability to inhibit both Topoisomerase I and Topoisomerase II, making them dual inhibitors. mdpi.comnih.gov Specifically, the alpha isoform of Topoisomerase II (Topo IIα), which is highly expressed in proliferating cells, is a key target for acridine-based drugs. nih.govmdpi.com

Table 1: Comparison of Topoisomerase Inhibition Mechanisms

| Feature | Topoisomerase I | Topoisomerase II |

|---|---|---|

| DNA Strand Breaks | Single-strand breaks | Double-strand breaks |

| Cellular Role | Relieves torsional stress during replication and transcription | Manages DNA tangles and supercoils; essential for chromosome segregation |

| Inhibition by Acridines | Stabilization of the enzyme-DNA cleavable complex, preventing re-ligation | Stabilization of the enzyme-DNA cleavable complex, preventing re-ligation |

| Consequence of Inhibition | Accumulation of single-strand breaks, leading to replication fork collapse and cell death | Accumulation of double-strand breaks, leading to genomic instability and apoptosis |

Telomerase Enzyme Modulation

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, a mechanism that is crucial for the immortal phenotype of most cancer cells. nih.govmdpi.comnih.gov In normal somatic cells, telomerase activity is typically low or absent, leading to telomere shortening with each cell division and eventual replicative senescence. mdpi.comnih.gov Approximately 90% of cancer cells exhibit reactivated telomerase, allowing them to bypass this limit and achieve unlimited proliferation. mdpi.com

Acridine derivatives have been identified as potential inhibitors of telomerase. nih.gov The mechanism of inhibition can be indirect, resulting from the compound's interaction with DNA. By intercalating into the G-quadruplex structures that can form in the G-rich telomeric DNA sequence, these compounds can stabilize these structures and interfere with the binding and function of the telomerase enzyme. mdpi.com The catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), is a critical determinant of the enzyme's activity and a key target for anticancer therapies. mdpi.commdpi.com By inhibiting telomerase, this compound can disrupt telomere maintenance, leading to progressive telomere shortening and ultimately inducing senescence or apoptosis in cancer cells.

Protein Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, CDK1, CDK5, GSK3, CK1)

The anticancer activity of heterocyclic compounds, including acridines, may also be attributed to their ability to inhibit various protein kinases. These enzymes are key regulators of a multitude of cellular processes, including cell cycle progression, proliferation, and survival, and their deregulation is a hallmark of cancer.

Research into structurally related compounds provides a profile of potential kinase targets:

DYRK1A and CLK1: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC2-like kinases (CLKs) are implicated in neurodegenerative diseases and have emerged as therapeutic targets. nih.gov Inhibitors with heterocyclic cores have shown potent activity against both DYRK1A and CLK1. nih.govresearchgate.net

CDKs (CDK1, CDK5): Cyclin-dependent kinases are master regulators of the cell cycle. CDK1 is essential for the G2/M transition, while CDK5 is involved in various cellular processes. Some inhibitors of glycogen synthase kinase-3 (GSK-3) also show potent activity against CDK1 and CDK5. mdpi.comtargetmol.com

GSK3 (Glycogen Synthase Kinase 3): GSK-3 is a serine/threonine kinase involved in numerous signaling pathways, and its inhibition has been explored for therapeutic purposes. mdpi.com Selective, ATP-competitive inhibitors of GSK-3α/β have been developed. targetmol.com

CK1 (Casein Kinase 1): CK1 is a family of serine/threonine kinases that regulate diverse cellular processes.

While direct inhibition of these specific kinases by this compound requires further specific investigation, the precedent set by other heterocyclic kinase inhibitors suggests this is a plausible complementary mechanism of action.

Table 2: Potential Protein Kinase Targets and Their Cellular Functions

| Kinase Target | Family | Primary Cellular Function(s) |

|---|---|---|

| DYRK1A | Dual-specificity tyrosine kinase | Neuronal development, cell proliferation |

| CLK1 | Serine/threonine kinase | Regulation of RNA splicing |

| CDK1 | Serine/threonine kinase | Control of the G2/M phase transition of the cell cycle |

| CDK5 | Serine/threonine kinase | Neuronal development, cell adhesion, and migration |

| GSK3 | Serine/threonine kinase | Signal transduction, metabolism, cell fate |

| CK1 | Serine/threonine kinase | Wnt signaling, circadian rhythms, DNA repair |

Induction of Apoptosis in Cancer Cell Lines

The culmination of the molecular damage caused by this compound, including irreparable DNA strand breaks and stalled replication forks, is the induction of apoptosis, or programmed cell death. wikipedia.orgmdpi.com Evasion of apoptosis is a critical hallmark of cancer, so agents that can successfully trigger this process are highly sought after. mdpi.com

The apoptotic process induced by DNA-damaging agents typically involves the intrinsic (mitochondrial) pathway. nih.govnih.gov Damage to DNA activates sensor proteins that, in turn, activate pro-apoptotic proteins like BAX and BAK. mdpi.com This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. mdpi.comnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. plos.org Caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death. nih.govplos.org Studies on various anticancer compounds confirm that the induction of apoptosis is often linked to the activation of this caspase cascade. nih.govplos.org

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M phase)

In response to DNA damage, cells activate complex signaling pathways known as cell cycle checkpoints. These checkpoints temporarily halt cell cycle progression to allow time for DNA repair. nih.gov If the damage is too severe to be repaired, the cell is directed towards apoptosis. Many chemotherapeutic agents, including DNA intercalators and topoisomerase inhibitors, exert their effects by causing damage that leads to cell cycle arrest. nih.govmdpi.com

Specifically, this compound and related compounds are known to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netfrontiersin.org This arrest is a direct consequence of the DNA damage induced by the compound. The G2 checkpoint prevents cells with damaged DNA from entering mitosis (M phase), thus avoiding the propagation of genetic errors. nih.gov The concentration of Topo IIα, a key target of acridines, peaks during the G2/M phase, making cells in this phase particularly sensitive to its inhibition. mdpi.com Prolonged arrest at the G2/M checkpoint can ultimately trigger the apoptotic machinery, linking this mechanism directly to the induction of cell death. mdpi.comfrontiersin.org

Strategies for Overcoming Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells develop resistance to a variety of structurally and functionally unrelated chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1). These transporters function as efflux pumps, actively removing anticancer drugs from the cell and thereby reducing their intracellular concentration and efficacy.

Strategies to overcome MDR often focus on the development of inhibitors for these efflux pumps. By blocking the function of P-gp or MRP1, these inhibitors can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. While numerous compounds have been investigated for their potential to reverse MDR, there is currently no published research available that specifically details the activity or proposed mechanisms of action of This compound in overcoming multidrug resistance in cancer cells.

Antimicrobial Research Focus

While the acridine and acridinone (B8587238) chemical scaffolds are known to exhibit antimicrobial properties, specific studies on the antimicrobial activity of This compound are not present in the available scientific literature.

There are no specific data or research findings on the antibacterial activity of This compound against Staphylococcus aureus or Escherichia coli.

Information regarding the antifungal efficacy of This compound against Candida albicans or other relevant fungal strains is not available in the current body of scientific research.

There is no published research detailing any antiviral properties or putative mechanisms of action of This compound against either DNA or RNA viruses.

Antimalarial Investigations

The acridine nucleus is a well-known pharmacophore in antimalarial drug discovery. However, specific investigations into the antimalarial activity of This compound have not been reported.

The detoxification of heme into hemozoin is a critical process for the survival of the malaria parasite, Plasmodium falciparum, and is a key target for many antimalarial drugs. While other acridine derivatives have been studied for their ability to inhibit hemozoin formation, there is no available research data on the specific inhibitory activity of This compound on this process.

Mitochondrial bc1 Complex Inhibition in Parasitic Systems

The mitochondrial cytochrome bc1 complex (also known as complex III) is a crucial enzyme in the electron transport chain of parasitic organisms, making it a validated target for antiparasitic drugs. This complex is essential for processes like ATP generation and pyrimidine biosynthesis in parasites such as Plasmodium falciparum, the causative agent of malaria. Acridone (B373769) derivatives, a class of compounds to which this compound belongs, have been identified as potent inhibitors of the parasite's mitochondrial bc1 complex.

The mechanism of action involves the binding of these compounds to the quinol oxidation site (Qo) of the bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent parasite cell death. Research on related compounds, specifically dihydroacridinediones, has demonstrated their high potency, with nanomolar efficacy against the parasite's bc1 complex. Notably, these acridine-based inhibitors can exhibit high selectivity for the parasitic enzyme over the human equivalent, a desirable characteristic for minimizing host toxicity. Some acridone derivatives have shown a selectivity for the parasite enzyme that is significantly higher than that of the licensed antimalarial drug, atovaquone. This targeted inhibition of a vital parasitic metabolic pathway underscores the potential of the acridone scaffold in the development of novel antimalarial agents.

Role as Chemosensitizers for Established Antimalarial Agents

The emergence of multidrug-resistant (MDR) strains of Plasmodium falciparum poses a significant challenge to malaria control. One strategy to combat this is the use of chemosensitizers, which are compounds that can restore the efficacy of existing antimalarial drugs. Acridone derivatives have been investigated for this role, particularly for their ability to reverse resistance to quinoline-based drugs like chloroquine (CQ). nih.gov

A series of 10-N-substituted acridones have demonstrated significant CQ-chemosensitizing activity against MDR strains of P. falciparum. nih.gov These compounds work synergistically with chloroquine, effectively lowering the concentration of CQ needed to inhibit parasite growth. nih.gov For instance, the presence of an acridone derivative can reduce the IC50 (half-maximal inhibitory concentration) of CQ in a resistant parasite strain, making it sensitive to the drug once again. nih.govresearchgate.net This effect is also observed with other quinoline antimalarials, including desethylchloroquine (a metabolite of CQ) and quinine (B1679958). nih.gov

The proposed mechanism for this chemosensitizing action is linked to the P. falciparum CQ resistance transporter (PfCRT), a key protein in CQ resistance. nih.gov Some researchers have developed dual-function acridones that combine the intrinsic antimalarial activity of the acridone core (which can involve heme-targeting) with a chemosensitizing side chain that counteracts resistance. nih.gov This innovative approach merges potency and resistance-reversal functions into a single molecule, representing a novel strategy for developing effective antimalarial therapies. nih.gov

| Acridone Derivative | Parasite Strain | Effect on Quinoline Antimalarial | Mechanism Highlight |

|---|---|---|---|

| 10-N-Substituted Acridones | P. falciparum (Dd2, MDR) | Demonstrated significant synergy with chloroquine (CQ). nih.gov | Reverses CQ resistance; effect is similar to verapamil against parasite lines with PfCRT mutations. nih.gov |

| KF-A6 (Lead Acridone Derivative) | P. falciparum (Dd2, MDR) | Lowered the IC50 of desethylchloroquine (DCQ) by over 80% and reduced the IC50 of quinine (QN) to levels seen in sensitive strains. nih.gov | Enhances sensitivity to multiple quinoline-containing antimalarials. nih.gov |

| Dual-Function Acridones (e.g., T3.5) | P. falciparum (MDR strains) | Combines intrinsic heme-targeting antimalarial activity with a chemosensitizing component. nih.gov | Side chain attachment at the central nitrogen provides a hydrogen bond acceptor, a key feature for chemosensitization. nih.gov |

Other Investigated Biological Activities

Potassium Channel Antagonism

The acridine scaffold has been associated with the modulation of ion channels, including potassium channels. google.com Potassium channels are crucial for regulating the electrical excitability of cells, and their blockade can prolong action potentials. cvpharmacology.comdrugbank.com Drugs that block these channels are used as anti-arrhythmic agents. cvpharmacology.comdrugbank.com

While research specifically on this compound is limited in this context, related acridine derivatives have been shown to act as potent potassium channel blockers. nih.govnih.gov For example, 9-Amino-1,2,3,4-tetrahydroacridine (THA), a compound with a similar core structure, effectively blocks cardiac potassium channels. nih.govnih.gov Studies on tricyclic acridine analogs have also been conducted to investigate their effects as potassium channel openers, which are important in controlling vascular tone. who.intresearchgate.net Furthermore, patent literature describes acridine derivatives as being useful for modulating the activity of potassium channels, particularly for the treatment of autoimmune and inflammatory diseases. google.com This body of evidence suggests that the acridone chemical structure is a viable pharmacophore for interacting with and potentially antagonizing potassium channel activity.

Acetylcholinesterase Inhibition

The acridine structure is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a class of compounds used in the management of Alzheimer's disease. The first drug in this class approved for Alzheimer's was Tacrine, a 9-aminoacridine derivative. Though its use was limited by side effects, it established the potential of the acridine scaffold for this biological target.

Subsequent research has focused on developing novel acridine derivatives with improved efficacy and safety profiles. Studies on 9-substituted acridine derivatives have explored their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another related enzyme. These investigations aim to fine-tune the structure-activity relationship to create compounds that effectively inhibit these cholinesterases while also possessing other beneficial properties, such as antioxidant activity.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The potential of acridine-based compounds in neurodegenerative disease research, particularly for Alzheimer's disease, stems primarily from their activity as acetylcholinesterase (AChE) inhibitors. By preventing the breakdown of acetylcholine, these compounds can help to alleviate some of the cognitive symptoms associated with the disease.

The development of analogs of the acridine-based drug Tacrine continues to be an area of interest. Research aims to create derivatives that retain the effective cholinesterase inhibition of the parent compound but with reduced side effects. Furthermore, some studies have explored multifunctional acridine derivatives that combine AChE and BChE inhibition with other potentially beneficial activities, such as antioxidant properties, which could help combat the oxidative stress implicated in neurodegenerative processes.

Herbicidal Activity and Photosystem II Inhibition

Acridone derivatives have been investigated for their potential as herbicides, with a mechanism of action targeting photosynthesis. researchgate.net Specifically, these compounds have been shown to act as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. researchgate.netucanr.edu

The inhibition of PSII blocks the flow of electrons, which halts the production of energy (ATP) and fixation of CO2 necessary for plant growth. ucanr.eduumn.edu This blockage leads to the formation of highly reactive molecules that cause lipid and protein damage, resulting in membrane leakage and rapid cell death. ucanr.edu In a study focused on acridone derivatives, acridin-9(10H)-one demonstrated a notable inhibitory effect on PSII. researchgate.net Molecular docking studies suggest these compounds interact with the D1 protein of the PSII complex. researchgate.net Certain derivatives also exhibited post-emergence herbicidal activity against specific weed species, such as Amaranthus lividus and Amaranthus viridis, by reducing radicle and hypocotyl lengths. researchgate.net

| Compound | Target | Observed Herbicidal Effect | Reference |

|---|---|---|---|

| Acridin-9(10H)-one | Photosystem II (PSII) | Reduced quantum yield for electron transport, suggesting an inhibitory effect. researchgate.net | researchgate.net |

| 2-chloroacridin-9(10H)-one | Photosystem II (PSII) | Post-emergence activity against Amaranthus lividus; reduction in radicle and hypocotyl length. researchgate.net | researchgate.net |

| 9(10H)-acridone-4-carboxylic acid | Photosystem II (PSII) | Post-emergence activity against Amaranthus viridis; reduction in radicle and hypocotyl length. researchgate.net | researchgate.net |

Interferon Induction Mechanisms

The ability of acridone-based compounds to stimulate the production of interferons (IFNs) is a significant area of immunological research. Interferons are crucial signaling proteins in the innate immune system that trigger defenses against viral infections. While the specific mechanism for this compound is not detailed, extensive research on other acridone derivatives demonstrates that this chemical class contains potent interferon inducers.

Detailed Research Findings:

One of the most well-studied acridone derivatives is 10-carboxymethyl-9-acridanone (CMA) . Research has shown CMA to be a highly potent inducer of interferon in mice, achieving plasma interferon titers comparable to those produced by viral inducers. nih.gov Following administration, CMA can induce interferon levels greater than 400,000 U/ml in mice within 2 to 3 hours. nih.gov The induction is dose-dependent, and the resulting interferons are physically similar to those produced during a natural viral infection. nih.gov This powerful induction capacity suggests a strong activation of the host's innate immune pathways.

Further studies have explored other acridone compounds, such as meglumine acridone acetate and sodium acridone acetate , and their ability to induce different types of interferons. researchgate.net Research indicates that meglumine acridone acetate provides a balanced induction and circulation of Type 1, 2, and 3 interferons in the blood. researchgate.net An optimal dose of this compound was found to ensure a prolonged circulation of interferons for up to 72 hours after a single administration, pointing to a sustained and effective immune response. researchgate.net The mechanism is believed to involve the derepression of the interferon gene, potentially through the interaction of the acridone molecule with DNA.

| Compound | Organism/System | Key Finding |

|---|---|---|

| 10-carboxymethyl-9-acridanone (CMA) | Mice | Induced high titers of interferon (>400,000 U/ml) in plasma within 2-3 hours. nih.gov |

| 10-carboxymethyl-9-acridanone (CMA) | Hamsters | Induced interferon levels up to 6,400 U/ml in plasma. nih.gov |

| Meglumine acridone acetate | Experimental animals | Provided a balanced induction of Type 1, 2, and 3 interferons, with circulation lasting up to 72 hours. researchgate.net |

Structure Activity Relationship Sar Studies of 3 Methoxyacridin 9 One Analogues

Influence of the Methoxy (B1213986) Group Position and Other Substituents on the Acridinone (B8587238) Ring

In the context of acridinone analogues, the electronic properties of substituents are critical. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the acridinone scaffold can fine-tune the electron density of the tricyclic system, which in turn affects its interaction with biological targets. For example, a methoxy group at the C2 position of the acridine (B1665455) ring has been associated with enhanced anticancer activity in certain derivatives researchgate.net.

Furthermore, the presence of other functional groups can confer specific biological activities. For instance, the introduction of a carboxyl group directly bonded to the aromatic ring of acridone (B373769) has been shown to result in compounds with notable biological activity rsc.org. The following table summarizes the influence of various substituents on the acridinone ring.

| Substituent | Position | Effect on Biological Activity | Reference |

| Methoxy (-OCH3) | 2 | Increased anticancer activity in some analogues | researchgate.net |

| Methoxy (-OCH3) | 3 | Key feature of the parent compound | N/A |

| Carboxyl (-COOH) | 2 or 4 | Confers biological activity | rsc.org |

| Amino (-NH2) | 3, 6 | Increased antimalarial activity | nih.gov |

| Chloro (-Cl) | 2 | Substitution in antimalarial acridones | nih.gov |

Role of the Planar Tricyclic Acridinone Scaffold in Biological Efficacy

The planar, tricyclic structure of the acridinone scaffold is a fundamental determinant of its biological activity. This planarity allows the molecule to intercalate between the base pairs of DNA, a primary mechanism for the cytotoxic effects of many acridinone-based anticancer agents rsc.orgijddr.inresearchgate.net. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death rsc.orgresearchgate.net.

The aromatic nature of the acridinone ring system facilitates π-π stacking interactions with the nucleobases of DNA, further stabilizing the drug-DNA complex researchgate.net. This interaction is crucial for the inhibition of enzymes that control DNA topology, such as topoisomerases and telomerases rsc.org. Amsacrine, a well-known anticancer drug, is an acridine derivative that functions as a topoisomerase II inhibitor, highlighting the importance of this scaffold in targeting DNA-related enzymes rsc.org.

The rigid, planar structure of the acridinone core provides a fixed platform for the precise orientation of various substituents, which can then engage in specific interactions with the target biomolecule. This inherent structural rigidity is a key feature that contributes to the high affinity and specificity of some acridinone derivatives for their biological targets. The acridine scaffold's affinity for DNA makes it a significant pharmacophore in the design of antitumor drugs researchgate.net.

Impact of Substituents on Distal Side Chains and Linkers on Activity and Selectivity

While the acridinone core is essential for the general biological activity, the nature of the substituents on distal side chains and the linkers that attach them to the scaffold are critical for modulating activity and achieving selectivity. The length, flexibility, and chemical nature of these side chains can profoundly influence the pharmacological properties of the molecule.

For example, in the context of antimalarial acridones, the introduction of a (dialkylamino)ethoxy moiety at the 6-position of the B-ring has been explored in structure-activity relationship studies nih.gov. Similarly, the synthesis of acridone derivatives with a (tert-butylamino)propyloxy moiety at the same position has been undertaken to investigate the impact of the side chain on efficacy nih.gov.

The following table illustrates the impact of side chain modifications on the biological activity of acridinone derivatives.

| Side Chain/Linker Modification | Impact on Biological Activity | Target/Application | Reference |

| (Dialkylamino)ethoxy at C6 | Modulates antimalarial activity | Antimalarial | nih.gov |

| (tert-Butylamino)propyloxy at C6 | Investigated for antimalarial efficacy | Antimalarial | nih.gov |

| Varying alkyl linker length at 9-amino | Influences antiprion activity | Antiprion | researchgate.net |

| Substituents on distal tertiary amino group | Affects antiprion activity | Antiprion | researchgate.net |

Correlation of Electronic Properties with Observed Biological Activity

The electronic properties of substituents on the acridinone ring and its side chains can be correlated with the observed biological activity. The electron-donating or electron-withdrawing nature of these substituents can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with its biological target.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities mdpi.commdpi.com. For instance, Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents, have been successfully correlated with the electrochemical behavior and, in some cases, the biological activity of heterocyclic compounds researchgate.net.

Design Principles for Optimizing Acridinone Derivatives for Specific Biological Targets

Based on the extensive SAR studies, several key design principles have emerged for the optimization of acridinone derivatives for specific biological targets. These principles guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Biochemical and Molecular Interactions of 3 Methoxyacridin 9 One

Nucleic Acid Binding and Intercalation Studies

The acridine (B1665455) scaffold, the core structure of 3-Methoxyacridin-9-one, is well-known for its ability to interact with nucleic acids, primarily through a process known as intercalation. This interaction is a foundational aspect of its molecular activity and has been the subject of extensive research.

Characterization of DNA Binding Affinities and Stoichiometry

The binding of acridine derivatives to DNA is a complex process involving the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This intercalation is stabilized by non-covalent forces, including van der Waals interactions and hydrogen bonds. nih.gov The affinity of this binding is often quantified by a binding constant (KA), which indicates the strength of the interaction.

Studies on various N-substituted acridine-9-amines have demonstrated that the nature of the substituent group significantly influences the binding affinity. nih.gov Spectroscopic and calorimetric techniques are commonly employed to determine these parameters. For instance, changes in UV-Vis absorption spectra (hypochromic effects and red shifts) and quenching of fluorescence emission upon addition of DNA are indicative of intercalation. nih.gov

Isothermal titration calorimetry (ITC) provides a more detailed thermodynamic profile of the binding event, yielding values for the change in enthalpy (ΔH) and entropy (TΔS). For a series of acridine-9-amines, the binding to calf thymus DNA (CT-DNA) was found to be an enthalpy-driven process. nih.gov The binding constants and thermodynamic parameters for related acridine compounds highlight the structure-activity relationships that govern DNA interaction. For example, 9-amino-6-chloro-2-methoxyacridine (ACMA) has been shown to form multiple distinct complexes with DNA, including a primary intercalated species and additional complexes involving externally bound molecules. researchgate.net

Table 1: DNA Binding Parameters for Selected Acridine Derivatives

| Compound | Method | Binding Constant (KA) (M-1) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Source |

| Acridine-9-amine Derivatives | ITC | - | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | nih.gov |

| ACMA (Complex PD(I)) | Spectrophotometry | (6.5 ± 1.1) x 104 | - | - | - | researchgate.net |

| ACMA (Complex PD(II)) | Spectrophotometry | (5.5 ± 1.5) x 104 | - | - | - | researchgate.net |

| ACMA (Complex PD(III)) | Spectrophotometry | (5.7 ± 0.03) x 104 | - | - | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The data indicate that while the specific binding affinity of this compound is not detailed in the provided sources, its acridone (B373769) core suggests a strong potential for DNA intercalation, with the methoxy (B1213986) group likely modulating the electronic and steric properties that influence binding strength.

Effects on DNA Replication and Transcription Processes

The intercalation of acridine-based compounds into the DNA helix can physically obstruct the molecular machinery responsible for replication and transcription, leading to significant biological consequences. By distorting the DNA structure, these molecules can impede the progression of DNA and RNA polymerases along the template strand. nih.gov

For example, 9-aminoacridine has been shown to inhibit the incorporation of deoxynucleoside triphosphates (dNTPs) during DNA synthesis by T4 DNA polymerase. nih.gov This inhibition is primarily due to the compound's interaction with the DNA template. At low concentrations, 9-aminoacridine appears to destabilize the DNA growing point, which can interfere with the fidelity of replication. At higher concentrations, it can also directly interact with and inhibit the DNA polymerase enzyme itself. nih.gov

Similarly, acridines can interfere with transcription. The binding of these compounds to DNA can block the action of RNA polymerases, thereby inhibiting the synthesis of RNA. nih.gov Studies on 9-aminoacridine have demonstrated its potent ability to inhibit the transcription of ribosomal RNA (pre-rRNA), a critical step in ribosome biogenesis. This inhibition affects multiple stages, including transcription initiation and elongation by RNA polymerase I. The ability of 9-aminoacridine to also bind directly to RNA suggests that its disruptive effects may extend to post-transcriptional processing as well. nih.gov These findings illustrate a general mechanism whereby DNA intercalators like those in the acridine family can disrupt fundamental cellular processes.

Enzyme Active Site Interactions and Inhibition Profiles

Beyond direct DNA binding, the biological activities of acridone derivatives can be attributed to their interactions with specific enzymes. These interactions can lead to the inhibition of enzyme function, disrupting critical cellular pathways.

Formation of Topoisomerase-DNA-Compound Ternary Complexes

DNA topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. Certain small molecules can inhibit these enzymes by trapping the transient intermediate state where the enzyme is covalently bound to the DNA. This results in the formation of a stable ternary complex, consisting of the topoisomerase, the DNA, and the inhibitory compound.

While specific studies on this compound are not available, the mechanism is well-documented for other DNA intercalators. For instance, the anticancer drug camptothecin functions by stabilizing the ternary complex formed between human topoisomerase I and DNA. nih.gov In this model, the drug intercalates at the site of DNA cleavage and is stabilized by a network of hydrogen bonding and hydrophobic interactions with both the enzyme and the DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and cell death. It is plausible that acridone-based intercalators could function via a similar mechanism, trapping the topoisomerase-DNA cleavable complex and thereby exerting cytotoxic effects.

Binding Modes with Specific Protein Kinase Domains

Protein kinases are key regulators of cellular signaling pathways and represent important targets for therapeutic intervention. Kinase inhibitors are often classified based on their binding mode. While Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, Type II and Type III inhibitors bind to inactive conformations, often engaging allosteric sites adjacent to the ATP-binding pocket. plos.orgresearchgate.net

Type III inhibitors are particularly noted for their high selectivity. nih.gov They bind to an allosteric site that is exposed in an inactive kinase conformation, often characterized by a "DFG-in, C-out" state of the kinase domain. nih.gov This binding mode does not compete directly with ATP but prevents the kinase from adopting its active conformation. researchgate.net The binding of Type III inhibitors often involves interactions with a helix-folding activation loop, which can serve as a hallmark allosteric binding site. plos.org The heterocyclic nature of the acridone scaffold makes it a candidate for interacting with the diverse pockets within protein kinase domains, potentially acting as a Type III inhibitor to achieve selective inhibition of specific kinases involved in disease pathways.

Molecular Interactions with Hemozoin Synthesis Pathway Components

In the malaria parasite Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, is a critical survival pathway. wikipedia.org The parasite polymerizes heme into an inert, crystalline pigment called hemozoin. wikipedia.orgnih.gov This unique pathway is a primary target for many antimalarial drugs.

Compounds with planar aromatic systems, such as the acridone core, can interfere with hemozoin formation. The mechanism of inhibition is believed to involve several steps. The inhibitor may first bind to free heme, preventing its incorporation into the growing hemozoin crystal. nih.gov Alternatively, the compound could cap the surface of the hemozoin crystal, physically blocking the addition of further heme units. nih.gov This inhibition leads to a buildup of toxic, soluble heme within the parasite's digestive vacuole, causing oxidative stress, membrane damage, and ultimately, parasite death. nih.gov The interaction between acridone-like molecules and heme can be observed spectroscopically, where the addition of the compound disrupts the characteristic spectrum of heme aggregates. researchgate.net Therefore, the acridone scaffold of this compound is well-suited to engage in the molecular interactions necessary to inhibit this vital parasite pathway.

Modulation of Mitochondrial Electron Transport Chain Enzymes

The precise effects of this compound on the enzymatic components of the mitochondrial electron transport chain (ETC) have not been extensively detailed in publicly available research. However, studies on the broader class of acridine derivatives suggest that these compounds can significantly impact mitochondrial function. Research has indicated that certain acridines and their derivatives can induce damage to mitochondrial structures and lead to a reduction in the mitochondrial membrane potential.

Mitochondrial dysfunction is a known consequence of exposure to some acridine compounds. This is often characterized by alterations in the efficiency of oxidative phosphorylation and can be linked to the generation of reactive oxygen species (ROS). While direct modulation of the specific enzymatic activities of Complexes I-IV by this compound has not been documented, the observed mitochondrial damage by related compounds suggests a potential for interaction with the ETC. The disruption of the mitochondrial membrane potential, for instance, is intrinsically linked to the function of the ETC complexes, as they are responsible for generating the proton gradient that drives ATP synthesis. A compromised membrane potential could, therefore, be an indirect indicator of impaired enzyme function.

Further research is necessary to elucidate the specific interactions, if any, between this compound and the individual enzyme complexes of the mitochondrial electron transport chain.

Interaction with Plant Photosynthetic Systems (e.g., D1 Protein)

Recent studies have explored the potential for acridone derivatives to act as inhibitors of Photosystem II (PSII) in plants, a key complex in the photosynthetic electron transport chain. Within this context, acridin-9(10H)-one, a parent compound to this compound, has demonstrated inhibitory effects on PSII. This inhibition is evidenced by a reduction in the quantum yield for electron transport, suggesting a disruption in the normal flow of electrons within the photosystem.

Molecular docking studies have been employed to investigate the structure-activity relationships of acridone derivatives with components of PSII, specifically targeting the D1 protein. The D1 protein is a core component of the PSII reaction center and is a common target for many herbicides. These computational models suggest that the carbonyl group and aromatic substituents on the acridone structure are important for facilitating interactions, such as hydrogen bonding, with the D1 protein.

Furthermore, some acridone derivatives, such as 2-chloroacridin-9(10H)-one and 9(10H)-acridone-4-carboxylic acid, have exhibited post-emergence herbicidal activity against certain weed species. This herbicidal action is consistent with the inhibition of photosynthesis. While direct experimental data on the interaction of this compound with the D1 protein is not currently available, the findings for structurally related acridones strongly suggest that this is a plausible mechanism of action in plant systems.

Cellular Uptake and Subcellular Localization Investigations

Mechanisms of Intracellular Distribution and Accumulation

The cellular uptake and subsequent intracellular distribution of acridine and acridone derivatives are influenced by their physicochemical properties. As weak bases, these compounds can readily cross cellular membranes in their uncharged state. Once inside the cell, they can accumulate in acidic organelles.

Studies on various acridine derivatives have shown that they tend to concentrate in acidic compartments such as lysosomes and granules. This accumulation is driven by a pH gradient, where the acidic interior of these organelles protonates the acridine molecule, trapping it inside. This phenomenon is known as ion trapping.

The specific subcellular localization can also be influenced by the nature of the substituents on the acridone core. For example, certain fluorescent acridone derivatives have been observed to accumulate in the cytoplasm, with some showing a significant presence around the nucleus. The formation of fluorescent speckles in the cytoplasm has been noted for some derivatives, which may be indicative of aggregation or interaction with specific cytoplasmic components.

While the general mechanism of uptake for many acridines is believed to be endocytosis, the precise pathways and the factors governing the specific intracellular trafficking of this compound have not been definitively established. The lipophilicity conferred by the methoxy group may influence its membrane permeability and subsequent distribution within the cell.

Global Cellular Responses: Gene Expression and Proteomic Modulation

The interaction of acridine derivatives with cellular components can lead to significant changes in global cellular processes, including gene expression and the proteome. While a comprehensive proteomic analysis of cells treated with this compound is not yet available, studies on related compounds provide insights into the potential molecular responses.

A number of acridine derivatives have been identified as modulators of key signaling pathways that have a profound impact on gene expression. For instance, some 9-aminoacridine derivatives have been shown to downregulate the expression of the transcription factor FoxP3. FoxP3 is a master regulator of regulatory T cells, and its downregulation can alter immune responses.

Furthermore, certain acridine derivatives have been found to activate the tumor suppressor protein p53. This activation can lead to the transcriptional induction of p53 target genes, such as the pro-apoptotic protein Bax. The induction of such genes can trigger programmed cell death, or apoptosis. These findings highlight that acridine compounds can initiate signaling cascades that result in specific changes in gene expression, ultimately affecting cell fate.

The broader impact of this compound on the entire proteome of a cell remains an area for future investigation. Such studies would provide a more complete picture of the cellular pathways modulated by this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acridin-9(10H)-one |

| 2-chloroacridin-9(10H)-one |

| 9(10H)-acridone-4-carboxylic acid |

| 9-aminoacridine |

| Bax |

| FoxP3 |

Future Research Directions and Translational Perspectives for 3 Methoxyacridin 9 One

Development of Novel Acridinone-Based Pharmacophores with Enhanced Potency and Selectivity

The development of novel pharmacophores based on the 3-methoxyacridin-9-one scaffold is a promising avenue for enhancing therapeutic potency and selectivity. nih.gov By strategically modifying the acridone (B373769) core, researchers can optimize interactions with biological targets and improve drug-like properties.

One approach involves the synthesis of dual-function acridone derivatives. For instance, engineering a scaffold that combines a heme-targeting tricyclic mainframe with a chemosensitization moiety at the 10(N) position has shown potential in overcoming quinoline resistance in malaria. nih.gov The rigid tricyclic aromatic core of the acridone promotes π-π stacking for heme binding, while a side chain at the central nitrogen atom can act as a hydrogen bond acceptor, a key feature for effective chemosensitization. nih.gov

Another strategy focuses on designing acridone derivatives that can stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes. rsc.orgnih.gov The synthesis of cationic acridone derivatives has demonstrated significant G-quadruplex stabilization properties with selectivity over duplex DNA. rsc.orgnih.gov These findings suggest that novel acridone-based compounds could be developed as anticancer therapies targeting these specific DNA structures. rsc.orgnih.gov

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on the acridone ring system to identify modifications that enhance potency and selectivity.

Hybrid molecules: The design of hybrid molecules that combine the acridone scaffold with other pharmacophores to create multi-target agents.

Conformationally restricted analogs: To improve binding affinity and reduce off-target effects.

| Acridone Derivative Type | Therapeutic Target/Strategy | Key Structural Features | Potential Therapeutic Application |

|---|---|---|---|

| Dual-Function Acridones | Heme-targeting and Chemosensitization | Rigid tricyclic core, ionizable side chain, chemosensitization moiety at 10(N) position | Antimalarial |

| Cationic Acridones | G-quadruplex Stabilization | Cationic side chains | Anticancer |

Strategies for Targeted Delivery and Improved Therapeutic Index

To maximize the therapeutic efficacy of this compound and its derivatives while minimizing off-target effects, the development of targeted delivery strategies is crucial. hilarispublisher.com These strategies aim to concentrate the drug at the site of action, thereby improving the therapeutic index.

Various approaches can be explored for the targeted delivery of acridinone-based compounds:

Nanoparticle-based delivery systems: Encapsulating acridinone (B8587238) derivatives in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance their solubility, stability, and circulation time. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) can facilitate their specific accumulation in diseased tissues.

Prodrug strategies: The conversion of the acridinone pharmacophore into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox potential) can improve tissue selectivity.

Antibody-drug conjugates (ADCs): Linking a potent acridinone derivative to a monoclonal antibody that recognizes a tumor-specific antigen can enable the targeted delivery of the cytotoxic agent directly to cancer cells.

Overcoming biological barriers, such as the blood-brain barrier and the tumor microenvironment, remains a significant challenge in targeted drug delivery. hilarispublisher.com Future research will need to focus on developing innovative carrier systems and strategies to effectively traverse these barriers.

Exploration of Synergistic Effects in Combination Therapies

Combining this compound or its analogs with other therapeutic agents can lead to synergistic effects, resulting in enhanced efficacy and the potential to overcome drug resistance. nih.govnih.gov Combination therapies are a cornerstone of modern oncology and can offer advantages over monotherapy. nih.govesmo.org

The exploration of synergistic combinations could involve:

Combination with conventional chemotherapy: Acridinone derivatives that modulate multidrug resistance (MDR) could be used to resensitize cancer cells to standard chemotherapeutic agents. nih.gov

Combination with targeted therapies: Combining an acridinone-based compound with a drug that inhibits a specific signaling pathway could result in a more potent antitumor effect. For example, combining an ATR inhibitor with a POL I inhibitor has shown synergistic effects in inhibiting cell proliferation in AML cell lines. mdpi.com

Combination with immunotherapy: Investigating the potential of acridinone derivatives to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

The rationale for selecting combination partners should be based on a thorough understanding of the mechanisms of action of the individual drugs. mdpi.com Preclinical studies, including in vitro and in vivo models, are essential to identify synergistic combinations and to determine optimal dosing schedules. nih.gov

| Combination Strategy | Rationale | Potential Therapeutic Application |

|---|---|---|

| Acridinone + Conventional Chemotherapy | Overcoming multidrug resistance | Cancer |

| Acridinone + Targeted Therapy (e.g., ATRi + POL I inhibitor) | Synergistic inhibition of cancer cell proliferation | Acute Myeloid Leukemia (AML) |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While several biological targets for acridone derivatives have been identified, there is still much to learn about their complete mechanism of action. nih.gov Future research should focus on identifying novel biological targets and elucidating the intricate molecular pathways through which these compounds exert their effects.

Potential avenues for investigation include:

Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and yeast three-hybrid systems to identify direct binding partners of this compound and its analogs.

Phenotypic screening: Employing high-content screening approaches to identify compounds that induce a desired cellular phenotype, followed by target deconvolution to identify the responsible molecular targets.

Exploration of non-canonical DNA structures: Further investigating the interaction of acridinone derivatives with G-quadruplexes and other non-B DNA structures to understand their role in gene regulation. nih.gov

The discovery of novel biological targets will not only provide a deeper understanding of the pharmacology of acridinone derivatives but also open up new therapeutic opportunities.

Advanced Computational Design for Rational Drug Discovery

Computational methods play an increasingly important role in rational drug design, enabling the efficient design and optimization of new drug candidates. openmedicinalchemistryjournal.compatsnap.comsysrevpharm.orgnih.gov Advanced computational approaches can be applied to the discovery of novel acridinone-based therapeutics.

Key computational techniques include:

Molecular docking: To predict the binding modes of acridinone derivatives to their biological targets and to guide the design of analogs with improved binding affinity. patsnap.com

Virtual screening: To screen large compound libraries in silico to identify novel acridinone scaffolds with desired biological activities. openmedicinalchemistryjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that relate the chemical structure of acridinone derivatives to their biological activity, aiding in the design of more potent compounds. patsnap.com

Molecular dynamics simulations: To study the dynamic behavior of acridinone-target complexes and to understand the molecular basis of their interactions. patsnap.com

The integration of computational and experimental approaches will be essential for accelerating the discovery and development of the next generation of acridinone-based drugs.

Integration of Omics Technologies for Comprehensive Mechanism Elucidation

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. humanspecificresearch.orgnih.govresearchgate.net Integrating these technologies can provide a comprehensive understanding of the mechanism of action of this compound and its derivatives.

Applications of omics technologies in this context include:

Transcriptomics (RNA-Seq): To identify genes and signaling pathways that are modulated by acridinone treatment.

Proteomics: To identify protein expression changes and post-translational modifications that occur in response to the drug, providing insights into its downstream effects. researchgate.net

Metabolomics: To analyze changes in the cellular metabolome following drug treatment, which can reveal metabolic pathways affected by the compound. humanspecificresearch.org

Multi-omics approaches: Integrating data from multiple omics platforms to construct a holistic model of the drug's mechanism of action. frontlinegenomics.com

By providing a systems-level understanding of drug action, omics technologies can facilitate the identification of biomarkers for drug response and the discovery of novel therapeutic targets. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.